molecular formula C30H23NPb B12711770 Plumbane, 9-carbazolyltriphenyl- CAS No. 56240-91-6

Plumbane, 9-carbazolyltriphenyl-

Cat. No.: B12711770
CAS No.: 56240-91-6
M. Wt: 605 g/mol
InChI Key: GYGUYPYESREJLB-UHFFFAOYSA-N
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Description

Introduction to Plumbane, 9-Carbazolyltriphenyl-

Chemical Identity and Nomenclature

Plumbane, 9-carbazolyltriphenyl-, systematically named triphenyl(9H-carbazol-9-yl)plumbane , has the molecular formula C~30~H~23~NPb and a molecular weight of 604.2 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, Pb=207.2). The compound’s structure comprises:

  • A lead(IV) center coordinated in a tetrahedral geometry.
  • Three phenyl groups (C~6~H~5~) attached via Pb–C bonds.
  • A carbazol-9-yl group bonded to lead through the nitrogen atom at position 9 of the carbazole ring.

The carbazole moiety consists of two fused benzene rings and a pyrrole ring, contributing π-electron density to the system. The IUPAC name reflects this connectivity: triphenyl(9H-carbazol-9-yl)plumbane. Its SMILES notation is C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=NC5=C3C=CC=C5.Pb(C7=CC=CC=C7)C8=CC=CC=C8 , illustrating the lead atom’s bonding to three phenyl groups and the carbazole nitrogen.

Table 1: Key Structural and Molecular Properties
Property Detail
Molecular Formula C~30~H~23~NPb
Molecular Weight 604.2 g/mol
Coordination Geometry Tetrahedral (Pb center)
Key Functional Groups Triphenyllead, carbazol-9-yl
Bonding Characteristics Pb–C (phenyl), Pb–N (carbazole)

Historical Context of Organolead-Carbazole Hybrids

Organolead chemistry originated in the mid-19th century with the synthesis of hexaethyldilead (1858), but progress remained slow due to lead’s toxicity and the inert-pair effect, which stabilizes Pb(II) over Pb(IV). The 20th century saw advances in Pb(IV) compounds, such as tetraethyllead (antiknock additives) and lead tetraacetate (oxidizing agent). However, the integration of lead with nitrogen-containing heterocycles like carbazole emerged more recently, driven by interest in hybrid materials for optoelectronics.

The carbazole unit, first isolated in 1872, gained prominence in the 21st century for its electron-donating capabilities and thermal stability. Its fusion with organolead frameworks, such as in 9-carbazolyltriphenylplumbane, represents a strategic effort to combine lead’s heavy-atom effect (enhancing spin-orbit coupling) with carbazole’s luminescent properties. Early syntheses of such hybrids leveraged Grignard reagents or transmetalation strategies, as seen in the reaction of carbazolyl lithium derivatives with lead halides.

Significance in Organometallic Chemistry

Plumbane, 9-carbazolyltriphenyl-, exemplifies the convergence of two critical themes in organometallics:

  • Heavy-Metal Electronic Effects : Lead’s large atomic radius and relativistic effects enhance intersystem crossing, making Pb-containing compounds candidates for triplet-harvesting materials.
  • Donor-Acceptor Hybridization : The carbazole group acts as an electron donor, while the Pb center accepts electron density, creating intramolecular charge-transfer states. This duality is exploited in:
    • Optoelectronic Devices : Potential use in organic light-emitting diodes (OLEDs) or photovoltaic cells, akin to carbazole–triarylborane systems.
    • Catalysis : Pb’s Lewis acidity facilitates substrate activation in cross-coupling reactions.
Table 2: Comparative Analysis of Lead Heterocycles
Compound Key Features Applications
Tetraethyllead Pb–C bonds, volatile liquid Historical antiknock agent
Lead Phthalocyanine Macrocyclic N-donor ligand Dye-sensitized solar cells
9-Carbazolyltriphenylplumbane Pb–N coordination, π-conjugated system Optoelectronics R&D

The compound’s stability arises from the Pb–N bond’s partial covalent character and the steric protection offered by phenyl groups. Ongoing research focuses on tuning its photophysical properties through substituent modification, aiming to overcome challenges like lead’s environmental persistence.

Properties

CAS No.

56240-91-6

Molecular Formula

C30H23NPb

Molecular Weight

605 g/mol

IUPAC Name

carbazol-9-yl(triphenyl)plumbane

InChI

InChI=1S/C12H8N.3C6H5.Pb/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;3*1-2-4-6-5-3-1;/h1-8H;3*1-5H;/q-1;;;;+1

InChI Key

GYGUYPYESREJLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically follows a multi-step organic synthesis route:

  • Step 1: Preparation of the Carbazole Derivative
    Starting from 9H-carbazole, functionalization is performed to introduce substituents that allow subsequent coupling with phenyl groups. This often involves halogenation (e.g., bromination) at specific positions on the carbazole ring to enable cross-coupling reactions.

  • Step 2: Introduction of Phenyl Groups via Coupling Reactions
    Suzuki or Grignard cross-coupling reactions are employed to attach phenyl groups to the carbazole derivative. For example, Suzuki coupling uses phenylboronic acid or its derivatives with halogenated carbazole under palladium catalysis, typically in a solvent mixture of toluene, ethanol, and water, with bases such as sodium carbonate or potassium hydroxide. Reaction temperatures are maintained around 90°C for extended periods (e.g., 20 hours) to ensure good yields.
    Yields for such coupling reactions vary, with typical yields for diphenylcarbazole derivatives around 60-75%, though more complex substitutions may reduce yields due to by-product formation and purification challenges.

  • Step 3: Formation of the Plumbane Core
    The plumbane moiety is introduced by reacting lead precursors with organometallic reagents. Commonly, lead(II) salts such as lead(II) nitrate (Pb(NO3)2) are reduced using sodium borohydride (NaBH4) to generate lead hydride species. This reduction is carefully controlled to avoid decomposition and side reactions.
    The lead hydride intermediate then undergoes substitution with the carbazolyltriphenyl ligand to form the final plumbane compound. This step requires inert atmosphere conditions (e.g., nitrogen or argon) and low temperatures to stabilize the lead hydride and prevent oxidation.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents & Catalysts Solvent System Temperature Time Yield (%) Notes
1 Halogenation of carbazole 9H-carbazole, brominating agent (e.g., NBS) Organic solvent (e.g., DMF) Room temp to 50°C 2-6 hours ~80 Selective bromination at 3,6-positions for further coupling
2 Suzuki coupling Halogenated carbazole, phenylboronic acid, Pd(PPh3)4 catalyst, Na2CO3 base Toluene/EtOH/H2O mixture 90°C 20 hours 60-75 Requires degassed solvents; purification by column chromatography
3 Reduction and plumbane formation Pb(NO3)2, NaBH4 Aqueous or mixed solvents 0-25°C 1-4 hours Variable Inert atmosphere; careful control to avoid PbH4 decomposition; intermediate isolation

Research Findings and Analytical Confirmation

  • Spectroscopic Characterization:
    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the aromatic substitution pattern and integrity of the carbazole and phenyl groups. Mass spectrometry (MS) verifies the molecular weight (~275.33 g/mol for the organic moiety).
    Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy reveal the photophysical properties influenced by the carbazole unit, which is critical for potential optoelectronic applications.

  • Structural Analysis:
    Crystallographic studies (X-ray diffraction) provide insights into the three-dimensional arrangement of the plumbane core and attached aromatic groups, showing how steric and electronic factors influence stability and luminescence efficiency.

  • Stability and Reactivity:
    The compound’s stability is sensitive to temperature and atmosphere; it is typically handled under inert conditions to prevent oxidation or decomposition. Chromatographic techniques (e.g., HPLC) are used to monitor reaction progress and purity.

Summary of Preparation Methodology

The preparation of Plumbane, 9-carbazolyltriphenyl-, is a complex process involving:

  • Functionalization of carbazole to enable phenyl substitution.
  • Palladium-catalyzed cross-coupling reactions to attach phenyl groups.
  • Reduction of lead salts to form reactive lead hydride intermediates.
  • Coupling of the lead hydride with the carbazolyltriphenyl ligand under controlled conditions.

This synthetic route demands precise control of reaction parameters, inert atmosphere techniques, and thorough purification and characterization to obtain the target compound with desirable purity and yield.

Chemical Reactions Analysis

Plumbane, 9-carbazolyltriphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions may involve halogenating agents such as chlorine (Cl₂) or bromine (Br₂). Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified plumbane derivatives with different functional groups .

Scientific Research Applications

Plumbane, 9-carbazolyltriphenyl- has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other lead-containing compounds. In biology and medicine, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other molecular targets. In industry, it can be used in the development of materials with unique properties, such as high charge carrier mobility and excellent morphological stability .

Mechanism of Action

The mechanism of action of Plumbane, 9-carbazolyltriphenyl- involves its interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or other proteins, thereby inhibiting or modifying their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "Plumbane, 9-carbazolyltriphenyl-" with structurally related triphenylplumbane derivatives, focusing on substituent effects, electronic properties, and inferred reactivity.

Substituent Diversity and Electronic Effects

Compound Name (CAS) Substituent Key Inferred Properties
9-carbazolyltriphenylplumbane (56240-91-6) 9-carbazolyl (fused tricyclic aromatic) Enhanced π-conjugation, potential for charge-transfer interactions, higher thermal stability due to aromatic bulk .
Triphenyl(pyrrol-1-yl)plumbane (56240-93-8) Pyrrol-1-yl (5-membered N-heterocycle) Smaller aromatic system; reduced steric hindrance, possible increased Lewis acidity at lead center .
Triphenyl(1H-pyrazol-5-yl)plumbane (51105-45-4) Pyrazolyl (5-membered di-N-heterocycle) Electron-withdrawing N atoms may polarize Pb–C bonds, altering reactivity in cross-coupling reactions .
Indol-1-yl(triphenyl)plumbane (56240-92-7) Indol-1-yl (bicyclic N-heterocycle) Intermediate π-conjugation compared to carbazolyl; potential for redox activity via indole’s electron-rich system .
Trimethyl(methylthio)plumbane (14326-59-1) Methylthio (S-containing group) Sulfur’s lone pairs may coordinate to lead, increasing stability but reducing electrophilicity .

Structural and Reactivity Trends

  • Aromatic vs. Aliphatic Substituents : The 9-carbazolyl group’s extended aromatic system likely enhances stability against decomposition compared to aliphatic-substituted plumbanes (e.g., triphenyl(prop-2-enyl)plumbane , 38795-78-7), which may undergo β-hydride elimination .
  • Sulfur-containing derivatives (e.g., triphenyl(phenylsulfanyl)plumbane, 15590-77-9) may exhibit stronger Pb–S interactions, affecting solubility and catalytic behavior .
  • Steric Effects : The bulky carbazolyl group could hinder nucleophilic attack at the lead center, whereas smaller substituents (e.g., pyrrolyl) allow for more accessible reactivity .

Toxicity and Environmental Considerations

While data specific to 9-carbazolyltriphenylplumbane are unavailable, tetraalkyllead compounds (e.g., tetraethyl lead, 78-00-2) are notoriously toxic.

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